molecular formula C9H11NO2 B8048372 (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine

(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B8048372
M. Wt: 165.19 g/mol
InChI Key: VXCOSBXVTCJRSD-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a chiral amine derivative of benzofuran. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a methoxy group at the 7-position and an amine group at the 3-position of the dihydrobenzofuran ring. These structural elements contribute to its biological activity and make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine typically involves several key steps:

    Starting Material: The synthesis often begins with a substituted benzaldehyde, such as 7-methoxybenzaldehyde.

    Cyclization: The benzaldehyde undergoes cyclization with an appropriate reagent to form the benzofuran ring. This step may involve the use of acid catalysts and heating.

    Reduction: The resulting benzofuran derivative is then subjected to reduction conditions to introduce the dihydro functionality. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Amination: The final step involves the introduction of the amine group at the 3-position. This can be achieved through reductive amination using reagents such as ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the dihydrobenzofuran ring or the amine group, potentially leading to fully saturated benzofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like halides, thiols, or amines under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinones or hydroxylated derivatives.

    Reduction Products: Saturated benzofuran derivatives.

    Substitution Products: Various substituted benzofurans depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and as a chiral ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological pathways.

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be useful in treating various diseases.

Industry:

    Material Science:

    Agrochemicals: Explored for use in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism of action of (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity. For example, the compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

    (3R)-7-Hydroxy-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (3R)-7-Methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness:

    Structural Features: The presence of both a methoxy group and an amine group in the same molecule is relatively unique, providing distinct chemical reactivity and biological activity.

    Chirality: The (3R) configuration adds to its uniqueness, making it valuable in chiral synthesis and studies.

Properties

IUPAC Name

(3R)-7-methoxy-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCOSBXVTCJRSD-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC[C@@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.